Tert-butyl 3-benzyl-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Description
Tert-butyl 3-benzyl-3,6-diazabicyclo[3.2.1]octane-6-carboxylate is a bicyclic amine derivative featuring a [3.2.1]octane scaffold with nitrogen atoms at positions 3 and 4. This compound is of interest in medicinal chemistry, particularly as a precursor for drug candidates targeting central nervous system (CNS) receptors or enzymes requiring rigid, conformationally restricted scaffolds .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-benzyl-3,6-diazabicyclo[3.2.1]octane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-12-15-9-16(20)13-19(11-15)10-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRBFNOHAKKYQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601137434 | |
| Record name | 1,1-Dimethylethyl 3-(phenylmethyl)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601137434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848591-68-4 | |
| Record name | 1,1-Dimethylethyl 3-(phenylmethyl)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848591-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-(phenylmethyl)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601137434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular structures. Biology: It serves as a potential inhibitor or modulator in biological studies, aiding in the understanding of various biochemical pathways. Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient. Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The exact mechanism by which tert-butyl 3-benzyl-3,6-diazabicyclo[3.2.1]octane-6-carboxylate exerts its effects depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes. The detailed mechanism would require further research and experimentation to elucidate.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Bicyclic Framework Variations
Bicyclo[3.2.1]octane vs. Bicyclo[3.1.1]heptane and Bicyclo[3.3.1]nonane
- Molecular weight: ~280–300 g/mol (estimated based on C13H21N2O2).
- Tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS 227940-71-8): Larger bicyclo[3.3.1]nonane framework increases molecular complexity and may improve binding to larger protein pockets. Molecular formula: C17H25N2O2; Molecular weight: 289.39 g/mol .
Substituent Position and Functional Group Differences
Tert-butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate (CAS 1803571-82-5):
Tert-butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate (CAS 2193058-60-3):
Functional Group Modifications
Hydrochloride Salt Formation
- Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride (CAS 1523571-18-7):
Hydroxyl and Oxo Derivatives
- Tert-butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 2166677-03-6): Hydroxyl and oxo groups increase hydrogen-bonding capacity, suitable for targeting polar enzyme active sites. Molecular formula: C12H19NO4; Molecular weight: 241.28 g/mol .
Biological Activity
Tert-butyl 3-benzyl-3,6-diazabicyclo[3.2.1]octane-6-carboxylate (CAS No. 848591-68-4) is a complex organic compound that has garnered interest in medicinal chemistry and biological research due to its unique bicyclic structure and potential bioactivity. This article explores the biological activities associated with this compound, including its interaction with various biological systems, receptor binding capabilities, and potential therapeutic applications.
- Molecular Formula : C18H26N2O2
- Molecular Weight : 302.41 g/mol
- Structure : The compound features a bicyclic structure that includes diazabicyclo and carboxylate functional groups, which contribute to its biological properties.
1. Antibacterial Properties
Research indicates that this compound exhibits antibacterial activity against various strains of bacteria. Studies have utilized binding assays to evaluate its efficacy against specific bacterial targets.
- Case Study : A study demonstrated that derivatives of diazabicyclo compounds showed significant inhibition against multiple β-lactamases, which are critical in antibiotic resistance mechanisms. The compound's structural similarities to other effective antibacterial agents suggest potential for similar activity .
2. Interaction with Opioid Receptors
The compound has been investigated for its interaction with opioid receptors, which play a crucial role in pain modulation and analgesia.
- Research Findings : Binding studies have revealed that this compound can influence opioid receptor activity, potentially offering insights into new analgesic drugs that could mitigate pain without the severe side effects associated with current opioids .
Comparative Analysis
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate | C11H20N2O2 | 1.00 |
| (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane | C11H20N2O2 | 0.98 |
| (1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | C11H20N2O2 | 0.98 |
This table highlights the structural uniqueness of this compound among its peers while indicating potential avenues for further research into its biological activities.
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions that have been documented in various studies focusing on similar compounds within the diazabicyclo family . Its applications extend beyond medicinal chemistry into areas such as organic synthesis and materials science.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing tert-butyl 3-benzyl-3,6-diazabicyclo[3.2.1]octane-6-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Base-catalyzed cyclization is a key approach. For example, base-catalyzed reactions of 1,3-cyclopentanediones tethered to activated olefins yield bicyclo[3.2.1]octane scaffolds. Reaction time and base selection (e.g., DBU or KOtBu) critically influence stereochemistry and yield . Hydrogenation steps (e.g., Pd/C in DCM) can reduce intermediates, with yields up to 74% reported for related compounds . Purification via silica gel column chromatography is recommended for isolating high-purity (>95%) products .
Q. How should the compound be stored to ensure stability, and what degradation risks exist?
- Methodological Answer : Store sealed in dry conditions at 2–8°C to prevent hydrolysis or oxidation. The tert-butyl carbamate group is sensitive to acidic conditions, while the benzyl substituent may undergo hydrogenolysis under catalytic hydrogenation . Stability studies under varying pH and temperature are advised for long-term storage protocols.
Q. What analytical techniques are essential for characterizing this compound and confirming its structure?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR validate molecular structure, with characteristic signals for tert-butyl (δ ~1.4 ppm) and bicyclic protons (δ 3.0–5.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., CHNO, MW 288.38) .
- HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%) and monitors degradation products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for pharmacological applications?
- Methodological Answer : Systematic variation of substituents (e.g., benzyl group replacement) and stereochemical analysis are critical. For example, replacing the 3-benzyl group with a 3-hydroxyphenyl moiety in similar bicyclo[3.2.1]octanes enhanced analgetic activity while reducing physical dependence . X-ray crystallography and CD spectroscopy can resolve absolute stereochemistry, as demonstrated for 6,7-dimethyl derivatives .
Q. What strategies enable enantioselective synthesis of this compound, and how are stereochemical outcomes validated?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) can induce enantioselectivity. For stereochemical validation:
- Mosher’s Ester Analysis : Derivatization with Mosher’s acid (e.g., (S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl chloride) and F NMR determine enantiomeric ratios (e.g., 83:17 er) .
- X-ray Crystallography : Resolves absolute configurations, as shown for (+)-1-(3-hydroxyphenyl)-6-methyl derivatives .
Q. How is this compound applied in developing β-lactamase inhibitors, and what synthetic intermediates are critical?
- Methodological Answer : The bicyclo[3.2.1]octane core is a key scaffold in β-lactamase inhibitors like avibactam. Critical steps include:
- Sulfation : Introducing a sulfooxy group at position 6 via DMF-SO complex, yielding intermediates like (2S,5R)-6-(sulfooxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonitrile .
- Hydrogenolysis : Removal of benzyl protecting groups under Pd/C-H achieves >95% conversion to active hydroxy derivatives .
Q. What computational or experimental methods resolve contradictions in reaction mechanisms for bicyclo[3.2.1]octane formation?
- Methodological Answer :
- DFT Calculations : Model transition states for base-catalyzed cyclization to identify rate-limiting steps .
- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to detect intermediates (e.g., enolate formation) .
- Isotopic Labeling : Use O-labeled reagents to trace oxygen incorporation in carboxylate derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
